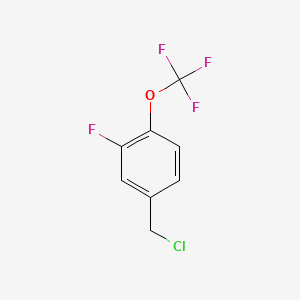
4-(Chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H4ClF3O . It is also known as 4-(Trifluoromethoxy)benzyl chloride .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a chloromethyl group (-CH2Cl), a fluorine atom, and a trifluoromethoxy group (-OCF3) attached to it . The exact positions of these substituents on the benzene ring are not specified in the search results.Physical And Chemical Properties Analysis
This compound is a clear colorless liquid with an aromatic odor . It has a boiling point of 277-280°F, a freezing point of -33°F, and a molecular weight of 180.56 . Its vapor pressure is 1 mmHg at 32°F and 5 mmHg at 76.5°F . The specific gravity of this compound is 1.34 .Applications De Recherche Scientifique
Nucleophilic Trifluoromethoxylation
4-(Chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene is a precursor in the synthesis of pyridinium trifluoromethoxide salts, which serve as effective sources for trifluoromethoxide in SN2 reactions. This facilitates the formation of trifluoromethyl ethers, expanding the toolbox for synthesizing compounds with trifluoromethoxy groups. The development of these salts opens new avenues for nucleophilic trifluoromethoxylation, a valuable transformation in organic synthesis (Duran-Camacho et al., 2021).
Geometric Structure and Conformation Studies
The compound has been instrumental in understanding the geometric structure and conformational properties of related benzene derivatives. Studies involving gas electron diffraction (GED) and quantum chemical calculations have provided insights into the preferred conformations of such molecules, highlighting the significance of the trifluoromethoxy group in influencing molecular geometry (Shishkov et al., 2004).
Electrophilic Functionalization
It has also been used in the selective and effective iodination of sterically hindered alkyl substituted benzenes. The ability to introduce iodine atoms selectively at the most electron-rich and sterically less hindered positions on the benzene ring demonstrates its utility in functionalizing aromatic compounds, a key step in many synthetic pathways (Stavber et al., 2002).
Catalyst and Mediator in Organic Chemistry
Furthermore, the compound finds application as a versatile mediator or catalyst in organic chemistry, facilitating various functionalizations of organic compounds. Its role in promoting selective and effective iodination, bromination, chlorination, and other reactions underscores its broad utility in chemical synthesis (Stavber et al., 2005).
Safety and Hazards
This compound is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4-(chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O/c9-4-5-1-2-7(6(10)3-5)14-8(11,12)13/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZZGWNRDAQWDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)F)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid](/img/no-structure.png)

![[(2R,3R,4S,5S,6R)-3,4,5-Tribenzoyloxy-6-phenylsulfanyloxan-2-yl]methyl benzoate](/img/structure/B565758.png)





![(R)-tert-Butyl (1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate](/img/structure/B565770.png)
![[2-(2-Fluorophenyl)ethyl]-hydrazine Sulfate](/img/structure/B565771.png)

